molecular formula C23H23ClN2O4S B301711 N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide

Cat. No. B301711
M. Wt: 459 g/mol
InChI Key: ZTQUTHFQLVBJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide, also known as CMMDAA, is a chemical compound that has gained interest in the scientific community due to its potential applications in research.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide's mechanism of action involves the disruption of the microtubule network, which is essential for cell division. It binds to the tubulin protein and inhibits its polymerization, leading to the formation of abnormal microtubules. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide has been shown to have significant biochemical and physiological effects. It has been demonstrated to inhibit the growth of various cancer cell lines, induce cell cycle arrest, and promote apoptosis. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide has been shown to have anti-inflammatory properties, which could have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One significant advantage of using N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in cancer research and treatment. Finally, the development of analogs of N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide could lead to the discovery of new and more effective cancer treatments.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide involves the reaction between 3-chloro-4-methoxyaniline and 2-[2,4-dimethyl(phenylsulfonyl)anilino]acetic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dimethylformamide (DMF) as the solvent. The resulting product is then purified by column chromatography to obtain N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide as a white solid.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide works by targeting the tubulin protein, which is essential for cell division. It binds to the protein and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

properties

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-16-9-11-21(17(2)13-16)26(31(28,29)19-7-5-4-6-8-19)15-23(27)25-18-10-12-22(30-3)20(24)14-18/h4-14H,15H2,1-3H3,(H,25,27)

InChI Key

ZTQUTHFQLVBJGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.